molecular formula C12H17BrClNO2S B1379041 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864053-80-4

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Cat. No.: B1379041
CAS No.: 1864053-80-4
M. Wt: 354.69 g/mol
InChI Key: FXSISGQHCLHHQV-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO2S and its molecular weight is 354.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radical Fragmentation in Organic Synthesis

Research by Imboden, Villar, & Renaud (1999) demonstrated the use of radical fragmentation of o-bromophenyl sulfoxides in organic synthesis. This process led to the preparation of 4-substituted cyclohexene derivatives with high enantiomeric excesses, highlighting the potential of this compound in stereoselective synthesis.

Transfer Hydrogenation

Chatterjee & Oestreich (2016) explored the use of cyclohexa-1,4-dienes, similar in structure to the compound , in Brønsted acid-catalyzed transfer hydrogenation Chatterjee & Oestreich, 2016. Their findings open avenues for the application of related cyclohexene compounds in hydrogenation reactions.

Amination and Oxygenation of Olefins

The study by Yang et al. (2015) focused on the amination and oxygenation of unfunctionalized olefins. They found that compounds like N-(pent-4-enyl)-p-toluenesulfonamides, structurally related to the compound , can undergo amination or oxygenation, resulting in high yields. This research indicates potential applications in the modification of olefin structures.

Diastereoselective Synthesis

Donnici, Guimarães, & de Melo (2003) reported on the chemical oxidation of β-hydroxy-sulfides using tris(4-bromophenyl)aminium hexachloroantimonate Donnici, Guimarães, & de Melo, 2003. Their research provides insights into the diastereoselective obtaining of sulfoxides and pinacol-type rearrangement, relevant to compounds like 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride.

Solid Acid Catalysts in Organic Chemistry

The work by Goesten et al. (2016) on sulfonated porous aromatic frameworks as solid acid catalysts highlights the significance of sulfone compounds in catalysis. Their study suggests potential applications of sulfone-based compounds in various organic reactions.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSISGQHCLHHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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